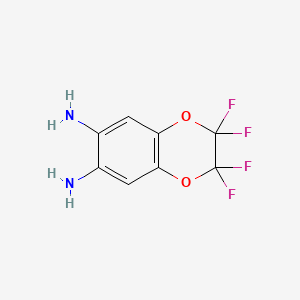

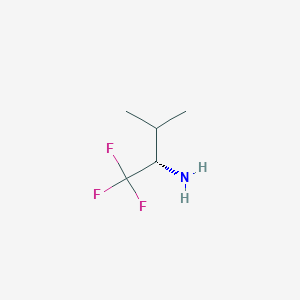

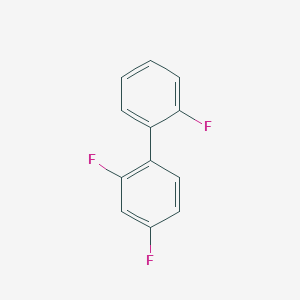

![molecular formula C35H69NO3 B3031010 N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide CAS No. 123065-42-9](/img/structure/B3031010.png)

N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide

Übersicht

Beschreibung

“N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide” is also known as C18-CERAMIDE, N-STEAROYL-D-ERYTHRO-SPHINGOSINE, (2S,3R,4E)-2-STEAROYLAMINOOCTADEC-4-ENE-1,3-DIOL, and (2S,3R,4E)-2-STEAROYLAMINO-1,3-OCTADEC-4-ENEDIOL . It is a bioactive sphingolipid.

Molecular Structure Analysis

The molecular formula of this compound is C36H71NO3 . It has a double bond stereo and 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 704.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.1 mmHg at 25°C . Its enthalpy of vaporization is 117.7±6.0 kJ/mol, and it has a flash point of 379.5±32.9 °C . The index of refraction is 1.480, and it has a molar refractivity of 180.1±0.3 cm3 . It has 4 H bond acceptors, 3 H bond donors, and 33 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Anxiolytic and Anticonvulsant Properties

N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide, a type of ceramide, has shown potential in anxiolytic and anticonvulsant activities. A study on ceramides from the Red Sea sponge Negombata sp. revealed that these compounds, including similar ceramides, exhibited significant effects in reducing anxiety and convulsive seizures in vivo. This was determined through the elevated plus maze and the light-dark transition box tests in mice, alongside in silico testing showing reasonable GABA receptor modulator binding (Eltahawy et al., 2019).

Cytotoxic Effects Against Cancer Cells

Another aspect of these ceramides is their cytotoxic effects against cancer cells. Extracts from the Red Sea sponge Spheciospongia vagabunda, containing similar ceramides, showed promising anticancer activity against HepG2 (liver cancer cell line) and MCF-7 (breast cancer cell line). This was achieved through bioassay-guided fractionation and structure elucidation via spectroscopic techniques (Eltamany et al., 2015).

Potential in Cosmetic and Pharmaceutical Formulations

The structural and physicochemical properties of N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide make it a candidate for use in cosmetic and pharmaceutical formulations. Studies on similar ceramides have explored their role in enhancing the permeation of drugs through the skin, making them useful as chemical permeation enhancers in transdermal drug delivery systems. This is exemplified in a study where novel lipids were synthesized and evaluated for their efficiency in enhancing the transdermal permeation of various drugs (Marepally et al., 2013).

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEXFGDEDXQZLQ-QKSCFGQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide | |

CAS RN |

123065-42-9 | |

| Record name | Cer(d17:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

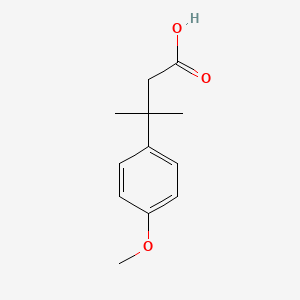

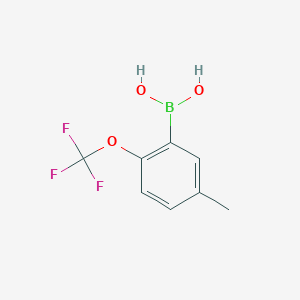

![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)

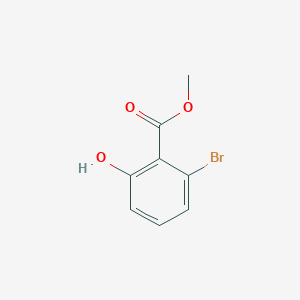

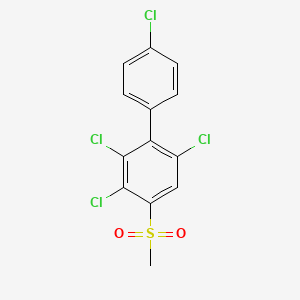

![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)

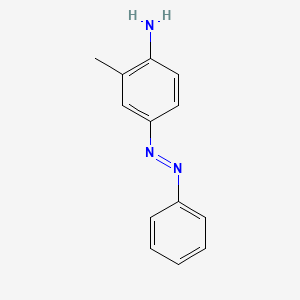

![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)